Unraveling the Molecular Strategy of PF-05089771 Tosylate: A Technical Guide
Unraveling the Molecular Strategy of PF-05089771 Tosylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PF-05089771 tosylate, a selective inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer for the treatment of pain, this compound's journey through preclinical and clinical evaluation offers valuable insights into the complexities of targeting Nav1.7 for analgesia. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: State-Dependent Blockade of Nav1.7
PF-05089771 is a potent and selective arylsulfonamide inhibitor of the Nav1.7 voltage-gated sodium channel, and it also exhibits activity against the Nav1.8 channel.[1] Its primary mechanism involves a state-dependent blockade, demonstrating a significantly higher affinity for the inactivated states of the channel over the resting state.[2][3] This preferential binding to inactivated channels is a key characteristic, suggesting that the drug is more effective in blocking neurons that are actively firing, a hallmark of nociceptive pathways.
The binding site of PF-05089771 has been identified on the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[3][4] By interacting with this site, the compound stabilizes the channel in a non-conducting conformation, thereby preventing the influx of sodium ions that is critical for the initiation and propagation of action potentials in sensory neurons.[3][4] This targeted action on Nav1.7, a channel genetically validated as crucial for human pain perception, initially positioned PF-05089771 as a promising non-opioid analgesic.[5]
The onset of the block by PF-05089771 is slow and dependent on both depolarization and concentration, with a similarly slow recovery from the block.[3][4] Interestingly, the inhibition is not significantly dependent on whether the channel is in a fast- or slow-inactivated state, but rather on the duration of depolarization.[3][4]
Quantitative Analysis of Potency and Selectivity
The potency and selectivity of PF-05089771 have been extensively characterized across various species and Nav channel subtypes. The following tables summarize the key quantitative data.
Table 1: Potency of PF-05089771 on Nav1.7 Orthologs
| Species | IC50 (nM) |
| Human (hNav1.7) | 11[6][7] |
| Cynomolgus Monkey (cynNav1.7) | 12[6][7] |
| Dog (dogNav1.7) | 13[6][7] |
| Mouse (musNav1.7) | 8[6][7] |
| Rat (ratNav1.7) | 171[6][7] |
Table 2: Selectivity of PF-05089771 Against Other Human Nav Channel Subtypes
| Nav Channel Subtype | IC50 (µM) | Fold Selectivity vs. hNav1.7 |
| Nav1.1 | 0.85 | ~77-fold |
| Nav1.2 | 0.11 | 10-fold[5][6] |
| Nav1.3 | 11 | >900-fold[5][6] |
| Nav1.4 | 10 | >900-fold[5][6] |
| Nav1.5 | 25 | >1000-fold[6] |
| Nav1.6 | 0.16 | ~15-fold[5] |
| Nav1.8 | >10 | >1000-fold[6] |
Experimental Protocols
The characterization of PF-05089771's mechanism of action relied on key experimental methodologies, primarily electrophysiological assays.
Automated Electrophysiology (PatchXpress)
A crucial technique for determining the potency and selectivity of PF-05089771 was automated electrophysiology, specifically using the PatchXpress platform.[2][8]
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Cell Lines: Stably transfected HEK293 or CHO cells expressing the specific human or orthologous Nav channel subtype of interest were used.
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Voltage Protocols: To assess state-dependence, different voltage protocols were applied.
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Resting State: Cells were held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure most channels were in the resting state. A brief depolarizing pulse (e.g., to 0 mV) was then applied to elicit a current.
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Inactivated State: Cells were held at a depolarized membrane potential (e.g., -60 mV or at the Vhalf of inactivation for each channel subtype) to induce channel inactivation. A subsequent depolarizing pulse was used to measure the remaining current.
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Compound Application: PF-05089771 was perfused at various concentrations, and the resulting inhibition of the sodium current was measured.
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Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of PF-05089771 and a typical experimental workflow for its characterization.
References
- 1. PF-05089771 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
